Inhibitory Potency: Dcn1-ubc12-IN-1 vs. Reversible Inhibitors DI-591 and WS-383
Dcn1-ubc12-IN-1 demonstrates superior inhibitory potency in disrupting the DCN1-UBC12 interaction compared to several well-characterized reversible inhibitors. Its reported IC50 value is in the low nanomolar range, representing a significant quantitative advantage over earlier tool compounds . This level of potency suggests it may require lower working concentrations in cell-based assays to achieve comparable target engagement, which is a critical factor in minimizing off-target effects and optimizing experimental signal-to-noise ratios .
| Evidence Dimension | Inhibitory Concentration 50% (IC50) for DCN1-UBC12 Interaction |
|---|---|
| Target Compound Data | IC50 = 2.86 nM |
| Comparator Or Baseline | DI-591: Ki = 10-12 nM [1]; WS-383: IC50 = 11 nM |
| Quantified Difference | Dcn1-ubc12-IN-1 is approximately 3.5- to 4.2-fold more potent than DI-591 (based on IC50 vs. Ki) and 3.8-fold more potent than WS-383. |
| Conditions | Biochemical assay measuring disruption of recombinant protein interaction (in vitro). |
Why This Matters
Higher potency enables the use of lower compound concentrations in cellular assays, which is a key advantage for reducing off-target cytotoxicity and improving the fidelity of target engagement studies.
- [1] Zhou, H., Lu, J., Liu, L., Bernard, D., Yang, C. Y., Fernandez-Salas, E., ... & Wang, S. (2017). A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation. Nature Communications, 8(1), 1150. View Source
